



# Application Notes and Protocols for BI-4924 in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BI-4924** is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is frequently upregulated in various cancers to support rapid cell proliferation, making PHGDH an attractive target for cancer therapy.[1][3] **BI-4924** competitively inhibits PHGDH in a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-dependent manner.[3][4] For in vivo applications, the cell-permeable prodrug, BI-4916, is utilized. BI-4916 is the ethyl ester of **BI-4924** and is designed to achieve intracellular enrichment of the active compound, **BI-4924**, by overcoming the high cytosolic levels of competitive cofactors.[1][4][5]

These application notes provide a comprehensive overview of the use of BI-4916, the prodrug of **BI-4924**, in preclinical xenograft tumor models. The protocols and data presented are based on established methodologies for studying PHGDH inhibitors in vivo and are intended to guide researchers in designing and executing their own efficacy studies.

# Mechanism of Action: Targeting the Serine Biosynthesis Pathway

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][2] By







inhibiting PHGDH, **BI-4924** effectively blocks the production of serine, a critical amino acid required for the synthesis of proteins, nucleotides, and other essential macromolecules that fuel rapid tumor growth.





Click to download full resolution via product page

Figure 1: Mechanism of action of BI-4924 in the serine biosynthesis pathway.



## In Vitro Activity of BI-4924

The following table summarizes the in vitro inhibitory activity of **BI-4924** against its target, PHGDH.

| Parameter                         | Value    | Reference |
|-----------------------------------|----------|-----------|
| Target                            | PHGDH    | [1][2]    |
| IC50 (NAD+ high assay, 250<br>μM) | 3 nM     | [1][2]    |
| IC50 (13C-Serine synthesis, 72 h) | 2,200 nM | [1][2]    |
| Binding Affinity (PHGDH SPR)      | 26 nM    | [1][2]    |

## **Recommended Xenograft Tumor Models**

Cell lines with high expression of PHGDH are recommended for evaluating the in vivo efficacy of BI-4916. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is a well-established model for studying PHGDH inhibitors.

| Cancer Type   | Cell Line  | Characteristics                                          |
|---------------|------------|----------------------------------------------------------|
| Breast Cancer | MDA-MB-468 | Triple-negative (ER-, PR-, HER2-), high PHGDH expression |
| Colon Cancer  | HCT-116    | High PHGDH expression                                    |

# Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a representative in vivo efficacy study of BI-4916 in a subcutaneous MDA-MB-468 xenograft model.

### **Cell Culture and Preparation**



- Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase (70-80% confluency).
- Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 106 cells per 100 μL.

### **Animal Husbandry and Tumor Implantation**

- Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the study begins.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.

#### **Tumor Growth Monitoring and Group Randomization**

- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

#### Formulation and Administration of BI-4916

- Formulation: Prepare a stock solution of BI-4916 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water). The final formulation should be prepared fresh daily.
- Dosing: Based on studies with similar PHGDH inhibitors, a starting dose of 25-50 mg/kg administered intraperitoneally (i.p.) once daily is recommended. A dose-finding study may be necessary to determine the optimal dose.
- Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.



### **Efficacy Evaluation and Endpoints**

- Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
- Primary Endpoint: Tumor growth inhibition. Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI =  $[1 (\Delta T / \Delta C)] \times 100$ , where  $\Delta T$  is the change in tumor volume of the treated group and  $\Delta C$  is the change in tumor volume of the control group.
- Secondary Endpoints:
  - Body weight changes to assess toxicity.
  - At the end of the study, excise tumors and measure their final weight.
  - Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for Ki-67 to assess proliferation, or LC-MS to measure serine levels).





Click to download full resolution via product page

Figure 2: Experimental workflow for an in vivo efficacy study of BI-4916.

## **Expected Outcomes and Data Presentation**



Based on preclinical studies of other PHGDH inhibitors, treatment with BI-4916 is expected to result in significant tumor growth inhibition in xenograft models with high PHGDH expression.

Table of Expected In Vivo Efficacy of PHGDH Inhibitors

| Inhibitor          | Cancer Model                 | Dosing<br>Regimen        | Tumor Growth<br>Inhibition                    | Reference |
|--------------------|------------------------------|--------------------------|-----------------------------------------------|-----------|
| NCT-503            | MDA-MB-468<br>Breast Cancer  | 40 mg/kg, daily,<br>i.p. | Significantly reduced tumor volume and weight |           |
| CBR-5884           | Epithelial<br>Ovarian Cancer | Not specified            | Reduced tumor growth                          | _         |
| PKUMDL-WQ-<br>2201 | MDA-MB-468<br>Breast Cancer  | Not specified            | Substantial inhibitory effects                |           |

Note: This table presents data from other PHGDH inhibitors to provide an expectation of the potential efficacy of BI-4916. Specific quantitative data for BI-4916 in xenograft models is not yet publicly available.

# **Troubleshooting and Considerations**

- Vehicle Toxicity: Ensure the vehicle used for BI-4916 formulation is well-tolerated by the mice. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.
- Tumor Growth Variability: Inoculate a sufficient number of mice to account for inter-animal variability in tumor growth.
- Dietary Serine/Glycine: The concentration of serine and glycine in the animal diet can
  influence the outcome of studies targeting the serine biosynthesis pathway. Consider using a
  defined diet with controlled levels of these amino acids for more consistent results.

#### Conclusion

**BI-4924**, through its prodrug BI-4916, represents a promising therapeutic agent for cancers dependent on the serine biosynthesis pathway. The protocols and information provided in these



application notes offer a framework for researchers to effectively evaluate the in vivo efficacy of BI-4916 in relevant xenograft tumor models. Careful experimental design and adherence to established methodologies will be crucial for obtaining robust and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The growth of a xenograft breast cancer tumor model with engineered hyaluronanaccumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. In vivo Efficacy Testing Creative Animodel [creative-animodel.com]
- 5. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BI-4924 in Xenograft Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614151#bi-4924-in-xenograft-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com